Scientific Field: Infectious Diseases
Application Summary: Monolaurin has shown promising antimicrobial activity against Staphylococcus aureus, a common cause of skin infections, respiratory disease, and food poisoning.
Methods of Application: The study used the agar dilution method for determining the minimum inhibitory concentration (MIC) of monolaurin against S.aureus isolates.
Results: The antibacterial activity of monolaurin was assessed on 115 S.aureus isolates, the MIC of monolaurin were 250 to 2000 µg/ml.
Scientific Field: Poultry Production
Application Summary: Alpha-monolaurin, a form of monolaurin, has been studied for its effects on growth performance, biochemical parameters, lipid profiles, liver oxidative stress, and immune response in broilers.
Methods of Application: Alpha-monolaurin was included at the levels of 0 (control), 0.25, 0.5, and 1 g/kg in broiler diets.
Scientific Field: Virology
Application Summary: Research has shown that Monolaurin can inhibit the replication of enveloped viruses, including herpes simplex virus (HSV), influenza, and others.
Scientific Field: Immunology
Application Summary: Monolaurin might have antibacterial and antiviral effects, possibly aiding in the prevention of the common cold, flu, and even more severe viral infections like herpes and shingles.
Scientific Field: Neurology
Application Summary: Monolaurin is being explored for its potential in managing chronic fatigue syndrome.
Scientific Field: Microbiology
Application Summary: One study demonstrated that monolaurin could inactivate gram negative bacteria including H.
Scientific Field: Pharmacology
Application Summary: Monolaurin has shown synergistic interactions with β-lactam antibiotics against Staphylococcus aureus.
Methods of Application: Agar dilution method was used for determination of minimum inhibitory concentration (MIC) of monolaurin against S.aureus isolates. Scanning electron microscope (SEM) was used to detect morphological changes in S.aureus after treatment with monolaurin.
Results: The antibacterial activity of monolaurin was assessed on 115 S.aureus isolates, the MIC of monolaurin were 250 to 2000 µg/ml. SEM showed cell elongation and swelling in the outer membrane of S.aureus in the presence of 1xMIC of monolaurin. bla Z gene was found in 73.9% of S.aureus isolates.
Application Summary: Monolaurin has shown anti-biofilm activity against Staphylococcus aureus.
Methods of Application: A docking study of monolaurin against Clf A (clumping factor A) was carried out using the AutoDock programme, and Pymol software was used to evaluate the generated hydrogen bonds in the docked complex.
Application Summary: Monolaurin has shown potential inhibitory effects against bacterial infections such as Borrelia burgdorferi and Borrelia garinii (which are known to cause Lyme Disease), Candida albicans (which can cause yeast infections), H. Pylori or Helicobacter Pylori (which causes Gastritis), C.
Application Summary: Monolaurin has been widely studied and may help support and maintain a healthy immune response.
Scientific Field: Gastroenterology
Application Summary: Other studies have explored monolaurin’s potential to promote and regulate healthy digestion.
Scientific Field: Dermatology
Application Summary: Monolaurin is also being explored for its potential benefits in promoting skin health.
Application Summary: Both monolaurin and coconut oil, which contains lauric acid, are possibly best known for their antifungal effects. The common fungus, Candida albicans ( C. albicans) can affect the skin, genitals, throat, and mouth of humans. Monolaurin has been shown in research to treat infection with C.
Application Summary: Monolaurin benefits from a number of clinical studies which explore the potential inhibitory effects against bacterial infections such as Borrelia burgdorferi and Borrelia garinii (which are known to cause Lyme Disease), Candida albicans (which can cause yeast infections), H. Pylori or Helicobacter Pylori (which causes Gastritis), C.
Monolaurin, also known as glycerol monolaurate or glyceryl laurate, is a monoglyceride formed from the esterification of glycerol and lauric acid. Its chemical formula is C₁₅H₃₀O₄, and it appears as a white solid at room temperature. Monolaurin is naturally found in coconut oil and human breast milk, where it contributes to the antimicrobial properties of these substances. It has garnered attention for its potential health benefits, particularly in immune support and antimicrobial activity.
The mechanism by which monolaurin exerts its potential antimicrobial effects is still being explored. Studies suggest it might disrupt the lipid bilayer membranes of bacteria and viruses []. This disruption could lead to leakage of cellular contents and ultimately cell death [].
A 2013 study investigated the effectiveness of monolaurin against Staphylococcus aureus (Staph) infections, both in vitro (laboratory setting) and in vivo (using animal models). The results showed promising antibacterial activity against certain strains of Staph.
The primary reaction for synthesizing monolaurin involves the esterification of glycerol with lauric acid. This reaction can be catalyzed by various agents, including acid catalysts like sulfuric acid or p-toluenesulfonic acid, as well as enzymatic catalysts such as lipases.
General Reaction:
In laboratory conditions, monolaurin can be synthesized at elevated temperatures (around 130 °C) and specific molar ratios of glycerol to lauric acid, typically 1:1. The yield can vary based on the catalyst used and the reaction conditions, with reported yields ranging from 27% to over 90% depending on the method employed .
Monolaurin exhibits significant biological activities, particularly its antimicrobial properties. It has been shown to inhibit various pathogens, including bacteria such as Staphylococcus aureus and Escherichia coli, at concentrations around 500 µg/mL . Monolaurin disrupts the lipid membranes of these microorganisms, leading to cell lysis. Additionally, it has been noted for its ability to inhibit the production of certain toxins and exoproteins in bacteria .
Several methods exist for synthesizing monolaurin:
Monolaurin has diverse applications across various industries:
Research indicates that monolaurin interacts with bacterial membranes, enhancing its antimicrobial efficacy. It has been shown to disrupt lipid bilayers, which is crucial for its antibacterial action. Additionally, studies have explored its synergistic effects with other antimicrobial agents, suggesting potential applications in combination therapies for infections .
Monolaurin is often compared with other monoacylglycerols due to their similar structures and functions. Here are some related compounds:
Compound | Structure | Source | Key Properties |
---|---|---|---|
Monostearin | Glycerol + Stearic Acid | Animal fats | Antimicrobial and emulsifying properties |
Monopalmitin | Glycerol + Palmitic Acid | Palm oil | Emulsifier in food and cosmetics |
1-Monolinolein | Glycerol + Linoleic Acid | Vegetable oils | Antioxidant properties |
2-Monolaurin | Glycerol + Lauric Acid | Coconut oil | Similar antimicrobial activity |
Uniqueness of Monolaurin:
Monolaurin's unique characteristic lies in its potent antimicrobial activity specifically against a wide range of bacteria and viruses, making it particularly valuable in food preservation and health supplements. Its natural occurrence in coconut oil and breast milk also distinguishes it from other synthetic emulsifiers.
The catalytic esterification of lauric acid with glycerol represents the most widely employed methodology for monolaurin synthesis [1] [2] [3]. This approach involves the direct reaction between lauric acid and glycerol in the presence of various catalytic systems, offering excellent control over reaction parameters and product selectivity. The fundamental reaction mechanism proceeds through the nucleophilic attack of glycerol hydroxyl groups on the carbonyl carbon of lauric acid, followed by water elimination to form the ester bond [4] [5].
The esterification reaction typically requires elevated temperatures ranging from 130 to 170 degrees Celsius and reaction times between 4 to 6 hours for chemical catalysts [2] [3] [6]. The reaction equilibrium can be shifted towards product formation through water removal or excess glycerol utilization. Temperature optimization studies demonstrate that conversion rates increase substantially with temperature elevation, with lauric acid conversions ranging from 28% at 110 degrees Celsius to 84% at 170 degrees Celsius when using zeolite catalysts [6].
Acid-catalyzed esterification employs homogeneous acid catalysts such as sulfuric acid and para-toluenesulfonic acid to facilitate monolaurin formation [2] [3]. Sulfuric acid catalysis has been extensively investigated, with optimal conditions identified at 5 weight percent catalyst loading, 130 degrees Celsius reaction temperature, and 6-hour reaction duration [3]. Under these conditions, lauric acid conversion reaches 59% with monolaurin selectivity of 75%, yielding 31.05% purified monolaurin after column chromatography separation [3].
Para-toluenesulfonic acid demonstrates superior performance compared to sulfuric acid, achieving 68% lauric acid conversion with 82% selectivity towards monolaurin at identical reaction conditions [2]. The enhanced performance is attributed to the moderate acidity of para-toluenesulfonic acid, which provides sufficient catalytic activity while minimizing side reactions that lead to diglyceride and triglyceride formation [2]. Catalyst loading optimization reveals that 2.5 to 7.5 weight percent para-toluenesulfonic acid loadings produce monolaurin yields ranging from 43.54% to 27.89%, with lower catalyst concentrations favoring higher selectivity [2].
The reaction mechanism for acid-catalyzed esterification involves protonation of the carbonyl oxygen of lauric acid, enhancing its electrophilicity towards nucleophilic attack by glycerol hydroxyl groups [3]. The formation of a tetrahedral intermediate is followed by water elimination and proton regeneration, completing the catalytic cycle. Temperature dependence studies using zeolite catalysts demonstrate that reaction rates follow Arrhenius behavior, with activation energies of approximately 32.883 kilojoules per mole for pseudo-second-order kinetics [6].
Heterogeneous catalysis utilizing functionalized mesoporous materials offers significant advantages over homogeneous systems, including simplified product separation, catalyst recyclability, and reduced environmental impact [4] [7] [8]. Mesoporous silica materials such as SBA-15 and MCM-41 provide high surface areas, uniform pore structures, and excellent thermal stability, making them ideal supports for acid functionalization [7] [8].
Sulfonic acid-functionalized SBA-15 catalysts demonstrate exceptional performance in monolaurin synthesis, achieving 70% lauric acid conversion and 50% monolaurin yield at 160 degrees Celsius after 6 hours [7]. The direct synthesis method for incorporating 12-tungstophosphoric acid into SBA-15 framework produces highly active catalysts with superior shape selectivity effects that suppress diglyceride and triglyceride formation [7]. Catalyst loadings of 20 weight percent heteropolyacid provide optimal balance between activity and selectivity [7].
MCM-41-based catalysts functionalized with silicotungstic acid achieve remarkable performance, with 95% lauric acid conversion and 88% monolaurin selectivity at 383 Kelvin using tungsten to silicon ratios of 10 weight percent [8]. The incorporation of heteropolyacids through dry impregnation methods maintains the ordered mesoporous structure while introducing strong Brønsted acid sites essential for esterification activity [8].
Mesoporous sulfonic acid catalysts prepared through propylsulfonic acid immobilization demonstrate excellent catalytic performance, achieving 53% monolaurin yield with equimolar glycerol to lauric acid ratios [4]. The high reaction rates observed with these catalysts are attributed to the combination of strong acid sites and accessible pore structures that facilitate reactant diffusion and product desorption [4].
The optimization of reaction parameters is crucial for maximizing monolaurin yield and selectivity while minimizing undesired side products [1] [9] [10]. Key parameters requiring systematic optimization include temperature, reaction time, reactant molar ratios, and catalyst loading concentrations. Response surface methodology and factorial design approaches have been employed to identify optimal operating conditions and understand parameter interactions [11].
Comprehensive optimization studies reveal that monolaurin formation is influenced by multiple competing reactions, including further esterification to form diglycerides and triglycerides [1] [9]. The optimization strategy must therefore balance conversion maximization with selectivity preservation to achieve economically viable monolaurin production [9] [10].
Temperature optimization studies demonstrate complex relationships between reaction temperature, conversion rates, and product selectivity [1] [9] [10]. For enzymatic synthesis using Novozym 435, optimal temperatures range from 50 to 58 degrees Celsius, with maximum conversions of 87% achieved at 58 degrees Celsius [1]. Higher temperatures result in decreased monolaurin selectivity due to enhanced formation of diglyceride and triglyceride side products [1] [9].
Chemical catalysis systems require significantly higher temperatures, typically ranging from 130 to 170 degrees Celsius [2] [3] [6]. Zeolite-catalyzed reactions show pronounced temperature dependence, with conversions increasing from 28% at 110 degrees Celsius to 84% at 170 degrees Celsius [6]. However, excessive temperatures above 170 degrees Celsius lead to decreased selectivity and potential catalyst deactivation [6].
Reaction time optimization reveals that enzymatic systems achieve near-maximum conversions within 1.5 to 3 hours, while chemical systems require 4 to 6 hours for equilibrium attainment [1] [9] [10]. Microreactor technology enables dramatic time reduction, achieving 87% conversion in 20 minutes compared to 5 hours for batch processes [1]. Extended reaction times beyond optimal values result in product degradation and increased formation of higher esters [9].
Temperature-time interaction studies indicate that higher temperatures can compensate for shorter reaction times, but with corresponding decreases in selectivity [9] [10]. The optimal balance varies with catalyst type and reaction system configuration, requiring individual optimization for each catalytic system [9] [10].
Molar ratio optimization between glycerol and lauric acid significantly influences both conversion and selectivity towards monolaurin formation [1] [9] [12]. Excess glycerol favors monolaurin formation by shifting the equilibrium towards esterification while suppressing further reaction to diglycerides and triglycerides [1] [12]. Optimal glycerol to lauric acid molar ratios typically range from 3:1 to 5:1, depending on the specific catalytic system employed [1] [12].
Enzymatic systems demonstrate optimal performance at 3:1 to 5:1 glycerol to lauric acid ratios, with 87% conversion and 91% selectivity achieved using microreactor technology [1]. Higher molar ratios above 5:1 provide minimal additional benefits while increasing separation complexity and raw material costs [1] [12]. Chemical catalytic systems often require higher glycerol excess, with ratios up to 7.5:1 employed for zeolite-catalyzed reactions [6].
Catalyst loading optimization reveals complex relationships between catalyst concentration, reaction rate, and product selectivity [1] [9] [11]. Low catalyst loadings result in incomplete conversions and extended reaction times, while excessive loadings can promote side reactions and product degradation [9] [11]. Optimal catalyst loadings typically range from 2.5 to 6 weight percent for chemical catalysts and 3 to 10 weight percent for enzymatic systems [1] [2] [10].
For tungstophosphoric acid-based catalysts, loadings of 4.8 weight percent provide optimal performance, achieving 79.7% monolaurin yield under optimized conditions [13]. Higher loadings above 6 weight percent result in decreased selectivity due to enhanced acid site density promoting consecutive esterification reactions [13]. The optimization of catalyst loading must consider both activity and selectivity requirements to achieve maximum economic efficiency [11].
The purification of monolaurin from reaction mixtures presents significant challenges due to the structural similarity between monolaurin, diglycerides, and triglycerides [3] [14] [10]. Effective purification strategies are essential for achieving high-purity monolaurin suitable for food and pharmaceutical applications. Multiple purification approaches have been developed, ranging from simple extraction techniques to sophisticated chromatographic separations [14] [15] [10].
The complexity of monolaurin purification arises from the presence of unreacted starting materials, intermediate products, and various isomeric forms [14] [10]. Commercial monolaurin specifications typically require purities exceeding 90%, necessitating efficient separation methodologies [10]. Purification yield maximization involves optimizing both reaction selectivity and separation efficiency to achieve economically viable production processes [14] [15].
Solvent extraction techniques represent the primary approach for initial monolaurin purification from reaction mixtures [3] [14] [15]. Hydroalcoholic extraction using ethanol-water mixtures (8:2 volume ratio) effectively separates monoacylglycerols from unreacted fatty acids and glycerol [14] [15]. The extraction process involves dissolving the reaction mixture in hydroalcoholic solution followed by selective extraction with non-polar solvents such as n-hexane [14] [15].
The hydroalcoholic extraction methodology achieves effective separation based on polarity differences, with monolaurin preferentially dissolving in the hydroalcoholic phase while neutral lipids remain in the hexane phase [14] [15]. Extraction yields of 74% monoacylglycerol have been reported using optimized hydroalcoholic solvent systems [15]. The extracted monolaurin typically requires further purification to remove residual diglycerides and achieve pharmaceutical-grade purity [14] [15].
Column chromatography using silica gel provides high-resolution separation of monolaurin from structurally related compounds [3] [10]. The separation mechanism relies on differential adsorption of compounds based on polarity, with monolaurin exhibiting intermediate retention between glycerol and diglycerides [3]. Optimized chromatographic conditions using chloroform-acetone-methanol (9.5:4.5:0.05) eluent systems achieve effective separation with monolaurin recovery yields exceeding 90% [14].
Advanced chromatographic techniques such as HILIC (Hydrophilic Interaction Liquid Chromatography) enable baseline separation of monolaurin, dilaurin, and trilaurin using specialized column phases [16] [17]. HILIC separations utilize polar stationary phases with organic-rich mobile phases, providing excellent selectivity for glyceride class separations [16] [17]. The technique offers significant advantages for analytical and preparative applications, achieving complete resolution of positional isomers [16] [17].
Hydroalcoholic recrystallization represents an effective technique for achieving high-purity monolaurin through controlled crystallization processes [2] [14] [10]. The methodology exploits solubility differences between monolaurin and related compounds in hydroalcoholic solvent systems at different temperatures. Recrystallization from ethanol-water mixtures enables purification of crude monolaurin to pharmaceutical-grade specifications [2] [14].
The recrystallization process typically involves dissolving crude monolaurin in hot hydroalcoholic solvent followed by controlled cooling to induce selective crystallization [2] [14]. Temperature control during crystallization is critical for achieving optimal crystal morphology and purity. Cooling rates of 1 to 2 degrees Celsius per hour provide optimal crystal growth conditions while minimizing inclusion of impurities [18].
Optimized recrystallization conditions using ethanol-water (8:2) solvent systems achieve monolaurin purities exceeding 95% with recovery yields of 85 to 90% [2] [14]. The recrystallized product exhibits improved thermal properties, with sharp melting transitions indicating high purity [10]. Multiple recrystallization cycles can further enhance purity, achieving pharmaceutical-grade monolaurin with purities exceeding 99% [2].
Alternative recrystallization solvents including n-hexane and methyl tert-butyl ether mixtures have been investigated for monolaurin purification [15]. These systems offer advantages for specific applications but generally provide lower selectivity compared to hydroalcoholic systems [15]. The choice of recrystallization solvent depends on the specific purity requirements and economic considerations of the production process [14] [15].
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